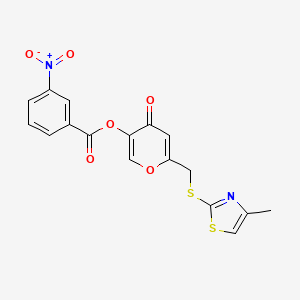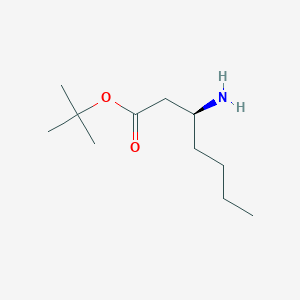
2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone is not fully understood. However, it has been suggested that it may act as a partial agonist or antagonist at certain receptors, depending on the specific receptor and cellular context. Further studies are needed to elucidate its precise mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. For example, it has been shown to modulate the release of certain neurotransmitters, including dopamine and serotonin. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone in laboratory experiments is its potential selectivity for certain receptors. This can allow researchers to study the specific role of these receptors in various biological processes. However, one limitation is that its precise mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone. One direction could be to further investigate its mechanism of action and its potential as a therapeutic agent for various neurological and psychiatric disorders. Another direction could be to study its effects on other physiological processes, such as inflammation or immune function. Additionally, further studies could be done to optimize its selectivity and potency for specific receptors.
Synthesemethoden
The synthesis of 2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone involves the reaction of cyclohexylamine with 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, followed by the addition of piperazine and acetic anhydride. The resulting compound has been characterized by various spectroscopic techniques, including NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone has potential applications in scientific research as a tool for studying various biological processes. It has been shown to have affinity for certain receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This makes it a potential candidate for studying the role of these receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
2-cyclohexyl-1-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c26-20(13-16-5-2-1-3-6-16)25-11-9-24(10-12-25)19-14-18(22-23-19)17-7-4-8-21-15-17/h4,7-8,14-16H,1-3,5-6,9-13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGGXTHNSYBCNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NNC(=C3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethoxyanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2411638.png)



![3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2411646.png)


![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)





![2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2411661.png)